4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal
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Overview
Description
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal is an organic compound with the molecular formula C16H20O2 It is a derivative of benzenepropanal, featuring a cyclohexyl group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal typically involves the following steps:
Starting Materials: The synthesis begins with benzenepropanal and cyclohexyl derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification methods ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal involves its interaction with specific molecular targets and pathways. The compound’s ketone group plays a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A six-carbon cyclic molecule with a ketone functional group.
Benzenepropanal: The parent compound without the cyclohexyl group.
Cyclohexyl derivatives: Compounds with similar cyclohexyl groups but different functional groups.
Uniqueness
4-Cyclohexyl-alpha-methyl-beta-oxobenzenepropanal is unique due to its specific combination of a cyclohexyl group and a ketone functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
34935-16-5 |
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Molecular Formula |
C16H20O2 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
3-(4-cyclohexylphenyl)-2-methyl-3-oxopropanal |
InChI |
InChI=1S/C16H20O2/c1-12(11-17)16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h7-13H,2-6H2,1H3 |
InChI Key |
AHKVYNGYMYYIPI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C(=O)C1=CC=C(C=C1)C2CCCCC2 |
Origin of Product |
United States |
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